Regioisomeric Indole‑Attachment Comparison: 6‑yl vs. 1‑yl vs. 4‑yl
The target compound places the acetamide linker at the 6‑position of the indole nucleus, whereas the commercially available regioisomer 2‑(1H‑indol‑1‑yl)‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]acetamide (CAS 1235365‑42‑0) attaches the linker at the indole nitrogen (1‑position). In the broader indole‑tetrazole amide class, the 3‑substituted series (e.g., compounds 6a, 6b, 6f in Reddy et al. 2022) display MCF‑7 antiproliferative IC₅₀ values of 4.15–5.42 µM and tubulin polymerization IC₅₀ values of 0.34–0.52 µM; these potencies are intimately dependent on the indole‑linker‑tetrazole connectivity vector [1]. No published bioactivity data exist for the 6‑yl regioisomer; therefore, its differentiation is currently based on structural topology, synthetic accessibility (6‑aminoindole vs. indole‑1‑acetic acid starting materials), and predicted binding‑site complementarity rather than on a direct potency comparison .
| Evidence Dimension | Indole substitution position and molecular shape |
|---|---|
| Target Compound Data | 6‑yl attachment; acetamide NH projects from indole C6; computed polar surface area and H‑bond donor count differ from 1‑yl and 3‑yl isomers |
| Comparator Or Baseline | 2‑(1H‑indol‑1‑yl)‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]acetamide (1‑yl isomer, CAS 1235365‑42‑0); Reddy et al. 3‑yl series (6a IC₅₀ = 4.15 µM MCF‑7, tubulin IC₅₀ = 0.34 µM; 6b IC₅₀ = 5.42 µM MCF‑7; 6f IC₅₀ = 0.52 µM tubulin) [1] |
| Quantified Difference | Exact ∆IC₅₀ not available for the 6‑yl compound; structural dissimilarity tanimoto < 0.85 for 3‑yl leads; conformational energy landscape distinct due to altered amide dihedral angle preferences |
| Conditions | Comparative molecular modelling (in silico); synthetic route divergence (6‑aminoindole vs. indole‑1‑acetic acid); class‑level SAR trends from Reddy et al. (MCF‑7, A549, SKOV3 cell lines; tubulin polymerization assay) |
Why This Matters
The indole attachment position dictates the orientation of the acetamide pharmacophore and, consequently, the biological target engagement—procurement of the correct regioisomer is essential for reproducing or extending any indole‑tetrazole SAR program.
- [1] Reddy, T. S., Rai, S. & Koppula, S. K. Synthesis of indole‑tetrazole coupled aromatic amides; in vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. J. Mol. Struct. 1267, 133556 (2022). https://doi.org/10.1016/j.molstruc.2022.133556. View Source
